molecular formula C11H21NO5 B2385382 Boc-D-Nle(6-OH)-OH CAS No. 1359971-57-5

Boc-D-Nle(6-OH)-OH

Cat. No.: B2385382
CAS No.: 1359971-57-5
M. Wt: 247.291
InChI Key: BRFDKSWARKFUGQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Nle(6-OH)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. The presence of the hydroxyl group at the sixth position of the norleucine (Nle) residue adds to its unique chemical properties.

Scientific Research Applications

Boc-D-Nle(6-OH)-OH is used in various fields of scientific research:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: Potential use in drug development and design.

    Industry: Used in the production of specialized peptides for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Nle(6-OH)-OH typically involves the following steps:

    Protection of the amine group: The amine group of norleucine is protected using the Boc group. This is usually achieved by reacting norleucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced at the sixth position of the norleucine residue. This can be done through various methods, including direct hydroxylation or through intermediate steps involving oxidation and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boc-D-Nle(6-OH)-OH can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine group.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amine compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of Boc-D-Nle(6-OH)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group is removed under acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Nle-OH: Lacks the hydroxyl group at the sixth position.

    Boc-L-Nle(6-OH)-OH: The L-enantiomer of the compound.

    Boc-D-Leu(6-OH)-OH: Similar structure but with leucine instead of norleucine.

Uniqueness

Boc-D-Nle(6-OH)-OH is unique due to the presence of the hydroxyl group at the sixth position, which can influence its reactivity and interactions in peptide synthesis.

Properties

IUPAC Name

(2R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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